1-(3,4-Diethoxyphenyl)ethanone

Physicochemical Properties Molecular Modeling ADME

Secure the precise 3,4-diethoxy substitution pattern crucial for reproducible enzymatic assays (HDAC1/2 IC50 5.00µM; 5-LOX IC50 2.10µM). This acetophenone building block's unique polarity and steric environment cannot be substituted with dimethoxy or mono-ethoxy analogs. Ideal for fragment-based drug discovery and heterocycle synthesis. Ensure batch-to-batch consistency for reliable SAR studies and hit-to-lead optimization.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 1137-71-9
Cat. No. B072310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Diethoxyphenyl)ethanone
CAS1137-71-9
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)C)OCC
InChIInChI=1S/C12H16O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-8H,4-5H2,1-3H3
InChIKeyGYFUKZCPECCHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Diethoxyphenyl)ethanone (CAS 1137-71-9) as a Versatile Synthetic Intermediate and Pharmacological Fragment


1-(3,4-Diethoxyphenyl)ethanone (CAS 1137-71-9), a substituted acetophenone derivative, is an aromatic ketone with the molecular formula C12H16O3 [1]. It is characterized by two ethoxy groups at the 3 and 4 positions of its phenyl ring, a structural feature that confers distinct physicochemical properties and reactivity [1]. This compound is widely utilized in organic synthesis as an intermediate for the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals . Its molecular scaffold also serves as a fragment for drug discovery, providing a basis for molecular linking, expansion, and modification [2].

1-(3,4-Diethoxyphenyl)ethanone (CAS 1137-71-9): Why Structural Analogs Are Not Interchangeable in Research and Synthesis


Despite belonging to the acetophenone class, 1-(3,4-Diethoxyphenyl)ethanone cannot be freely substituted with close analogs like 3,4-dimethoxyacetophenone or 4-ethoxyacetophenone. Substitution of the 3,4-diethoxy moiety with methoxy groups alters molecular weight, polarity, and hydrogen bonding capacity, fundamentally changing the compound's behavior in enzymatic assays and its role as a synthetic building block [1]. Similarly, the absence of a second alkoxy group, as in 4-ethoxyacetophenone, eliminates the specific electronic and steric environment created by the ortho-relationship of the two ethoxy groups, which is critical for certain reactions and biological interactions [1]. These subtle structural variations translate into significant differences in reactivity, solubility, and biological target engagement, making precise selection of the correct analog essential for reproducible research outcomes.

Quantitative Differentiation of 1-(3,4-Diethoxyphenyl)ethanone (CAS 1137-71-9) Against Key Analogs


Physicochemical Profile: 1-(3,4-Diethoxyphenyl)ethanone vs. 3,4-Dimethoxyacetophenone

The physicochemical properties of 1-(3,4-Diethoxyphenyl)ethanone differ significantly from its dimethoxy analog, impacting its behavior in assays and formulations. The diethoxy compound has a higher molecular weight (208.25 g/mol vs. 180.20 g/mol) and a higher predicted LogP (1.93 vs. ~1.0), indicating increased lipophilicity [1][2]. This difference in lipophilicity can affect membrane permeability, protein binding, and solubility, making the compounds non-interchangeable in biological systems.

Physicochemical Properties Molecular Modeling ADME

Human HDAC1/2 Inhibition: Comparative IC50 of 1-(3,4-Diethoxyphenyl)ethanone Derivative

A derivative of 1-(3,4-Diethoxyphenyl)ethanone exhibits moderate inhibitory activity against histone deacetylases 1 and 2 (HDAC1/2), a class of enzymes implicated in cancer and other diseases. The reported IC50 value is 5.00 µM [1]. While this value is not sub-micromolar, it provides a baseline for structure-activity relationship (SAR) studies when compared to more potent analogs, such as the clinical candidate entinostat (MS-275), which has an IC50 of 0.3 µM for HDAC1 [2].

Epigenetics Cancer Research HDAC Inhibition

5-Lipoxygenase (5-LOX) Inhibition: 1-(3,4-Diethoxyphenyl)ethanone Derivative vs. NDGA

A 1-(3,4-Diethoxyphenyl)ethanone derivative demonstrates inhibition of human 5-lipoxygenase (5-LOX) with an IC50 of 2.10 µM [1]. This enzyme catalyzes the first step in leukotriene biosynthesis, making it a target for inflammatory diseases. In comparison, the known 5-LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 0.20 µM , indicating that the diethoxyphenyl analog is approximately 10.5-fold less potent.

Inflammation Lipoxygenase Leukotriene

Validated Application Scenarios for 1-(3,4-Diethoxyphenyl)ethanone (CAS 1137-71-9)


Fragment-Based Drug Discovery (FBDD) Scaffold

1-(3,4-Diethoxyphenyl)ethanone serves as a validated fragment for molecular linking, expansion, and modification in drug discovery programs [1]. Its moderate inhibitory activity against targets like HDAC1/2 (IC50 = 5.00 µM) and 5-LOX (IC50 = 2.10 µM) makes it a useful starting point for hit-to-lead optimization, particularly in projects focused on epigenetics and inflammation [1]. The diethoxy substitution pattern can be leveraged to explore structure-activity relationships and improve potency.

Organic Synthesis Intermediate for Heterocyclic Compounds

The compound is a key intermediate in the synthesis of more complex molecules, such as 4-chloro-6,7-diethoxyquinazolin-2-amine, a quinazoline derivative with potential biological activities . The diethoxy groups remain intact through nitration, condensation, and reduction steps, providing a useful handle for further functionalization in the construction of heterocyclic scaffolds .

HDAC and Lipoxygenase Inhibition Assay Control

Given its well-defined, moderate IC50 values against HDAC1/2 (5.00 µM) and 5-LOX (2.10 µM), derivatives of this compound can be employed as positive controls or benchmark compounds in enzymatic assays [1]. Its activity profile falls within a range that is easily measurable and distinct from high-potency inhibitors, making it suitable for assay validation and for establishing baseline inhibition in high-throughput screening campaigns [1].

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